3-(pyridin-2-ylaMino)propanaMide
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Overview
Description
3-(pyridin-2-ylaMino)propanaMide is an organic compound with the molecular formula C8H11N3O It is a derivative of propanamide where the amine group is substituted with a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-ylaMino)propanaMide typically involves the reaction of 2-aminopyridine with acrylamide. One common method involves heating 2-aminopyridine with acrylamide in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainability and safety in production .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-ylaMino)propanaMide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of 3-(pyridin-2-ylaMino)propanol.
Substitution: Formation of N-substituted pyridin-2-ylamides.
Scientific Research Applications
3-(pyridin-2-ylaMino)propanaMide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-ylaMino)propanaMide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar structure but differ in the length and nature of the carbon chain attached to the amide group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include additional functional groups that confer different chemical properties.
Uniqueness
3-(pyridin-2-ylaMino)propanaMide is unique due to its specific substitution pattern, which allows for distinct interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
101935-20-0 |
---|---|
Molecular Formula |
C5H9ClO |
Molecular Weight |
0 |
Synonyms |
3-(pyridin-2-ylaMino)propanaMide |
Origin of Product |
United States |
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